3-Chloro-4-methylphenylhydrazine hydrochloride basic properties
3-Chloro-4-methylphenylhydrazine hydrochloride basic properties
An In-Depth Technical Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
Introduction
3-Chloro-4-methylphenylhydrazine hydrochloride is a substituted aromatic hydrazine salt that serves as a pivotal building block in modern organic synthesis. For researchers and professionals in drug development, its structural features—a reactive hydrazine group, a defined stereoelectronic profile from the chloro and methyl substituents, and improved stability and handling as a hydrochloride salt—make it a valuable intermediate. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and analytical methodologies, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its application in any experimental setting. 3-Chloro-4-methylphenylhydrazine hydrochloride is identified by several key descriptors and exhibits properties typical of a crystalline organic salt.
Table 1: Chemical Identifiers for 3-Chloro-4-methylphenylhydrazine Hydrochloride
| Identifier | Value | Source(s) |
| CAS Number | 54812-56-5 | [1][2] |
| Molecular Formula | C₇H₉ClN₂·HCl (or C₇H₁₀Cl₂N₂) | [1][2][3] |
| Molecular Weight | 193.07 g/mol | [1][2] |
| IUPAC Name | (3-chloro-4-methylphenyl)hydrazine;hydrochloride | [1][2] |
| Synonyms | 3-Chloro-p-tolylhydrazine hydrochloride | [1][2] |
| InChI Key | DQDFVQJOXLGGBL-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=C(C=C(C=C1)NN)Cl.Cl | [1][2] |
The physical properties of the compound are critical for determining appropriate solvents, reaction conditions, and storage protocols.
Table 2: Physicochemical Properties of 3-Chloro-4-methylphenylhydrazine Hydrochloride
| Property | Value | Source(s) |
| Physical Appearance | Solid; White to pink or amber crystalline powder | [4][5][6] |
| Melting Point | ~233°C (with decomposition) | [2] |
| Solubility | Soluble in hot water and methanol (data for analogous 4-chlorophenylhydrazine HCl) | [5][6] |
| Storage Temperature | Room temperature, store in a cool, dark, dry place under inert atmosphere | [6][7] |
Synthesis and Mechanistic Insights
The most prevalent and reliable synthesis of arylhydrazines, including 3-chloro-4-methylphenylhydrazine hydrochloride, begins with the corresponding aniline. This multi-step process leverages the well-established chemistry of diazotization followed by reduction.
The choice of 3-chloro-4-methylaniline as the starting material is strategic due to its commercial availability. The synthesis proceeds via two key transformations:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This reaction must be conducted at low temperatures (0–5°C) to ensure the stability of the highly reactive diazonium intermediate.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed, with stannous chloride (SnCl₂) in concentrated HCl being a classic and effective choice for laboratory-scale preparations.[8] The acidic conditions of the reduction simultaneously form the stable hydrochloride salt of the final product, which can then be isolated via filtration.
Caption: General workflow for the synthesis of 3-Chloro-4-methylphenylhydrazine HCl.
Experimental Protocol: Synthesis from 3-Chloro-4-methylaniline
This protocol is a self-validating system based on established procedures for analogous compounds.[8][9]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-chloro-4-methylaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to -5°C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aniline suspension, ensuring the temperature is maintained below 5°C throughout the addition. The formation of the diazonium salt is indicated by a clear solution. Stir the mixture for an additional 30-45 minutes at low temperature.[8]
-
Reduction: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.[8] Cool this reducing solution in an ice bath.
-
Addition: Slowly add the diazonium salt solution to the cold SnCl₂ solution dropwise with vigorous stirring. A precipitate will form. Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with diethyl ether or a cold, non-polar solvent to remove any unreacted starting material and organic byproducts.[8]
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the final 3-chloro-4-methylphenylhydrazine hydrochloride product.
Core Reactivity and Applications in Drug Discovery
The synthetic utility of 3-chloro-4-methylphenylhydrazine hydrochloride is primarily derived from the reactivity of the hydrazine functional group. It is a key precursor for synthesizing a wide range of heterocyclic compounds, which form the core of many pharmaceutical agents.[10]
The most notable application is the Fischer Indole Synthesis , a reaction that forms an indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions. This reaction is one of the most powerful methods for constructing the indole scaffold, a privileged structure in medicinal chemistry found in numerous drugs.
Caption: Key steps of the Fischer Indole Synthesis using an arylhydrazine.
The presence of the chloro-substituent is particularly relevant, as chlorinated compounds are prevalent among FDA-approved drugs, contributing to modified electronic properties, lipophilicity, and metabolic stability.[10][11] This makes 3-chloro-4-methylphenylhydrazine hydrochloride a highly relevant building block for generating novel drug candidates.
Analytical and Quality Control Methodologies
Ensuring the purity of starting materials is critical in drug development. For substituted phenylhydrazines, the primary impurities are often positional isomers (e.g., 2-chloro-4-methyl or 3-chloro-2-methyl isomers) and the precursor aniline. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and quantifying these species.[12]
Caption: A typical quality control workflow using RP-HPLC.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol is adapted from validated methods for analyzing chlorophenylhydrazine isomers.[12]
-
System Preparation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm).[12]
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve separation of the main peak from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the analyte and key impurities show significant absorbance (e.g., 254 nm).
-
Column Temperature: 25-30°C.
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of water and organic solvent similar to the mobile phase.
-
Standard Solution: Prepare a solution of the reference standard at a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
-
Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.
-
Data Processing: Identify the peaks based on their retention times compared to the reference standard. Calculate the purity of the sample using the area percent method. The method should be validated for specificity, linearity, and sensitivity to ensure reliable quality control.[12]
Safety, Handling, and Storage
As with all hydrazine derivatives, 3-chloro-4-methylphenylhydrazine hydrochloride must be handled with appropriate care. It is classified as hazardous, and adherence to safety protocols is mandatory.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [13][14] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [13] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [13] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [13][15] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [13][15] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [13][15] |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15] Work should be performed in a well-ventilated area or a chemical fume hood.[16]
-
Handling: Avoid contact with skin, eyes, and clothing.[15][17] Avoid creating dust.[18] Wash hands thoroughly after handling.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] The compound may be air and moisture sensitive; storage under an inert gas (e.g., argon or nitrogen) is recommended for long-term stability.[19]
Conclusion
3-Chloro-4-methylphenylhydrazine hydrochloride is a synthetically versatile and valuable intermediate for chemical research and pharmaceutical development. Its well-defined chemical properties, reliable synthesis route, and key role in constructing complex heterocyclic scaffolds like indoles underscore its importance. By understanding its fundamental characteristics, reactivity, and proper handling procedures, researchers can effectively leverage this compound to advance the discovery of novel chemical entities.
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Shree Sidhdhanath Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylphenylhydrazine monohydrochloride. Retrieved from [Link]
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